trans-3-Hydroxy-4-methylpiperidine hydrochloride
Description
Significance of Piperidine (B6355638) Scaffolds in Synthetic Organic Chemistry
The piperidine scaffold, a six-membered heterocycle containing one nitrogen atom, is one of the most important structural motifs in the design and synthesis of pharmaceuticals and biologically active compounds. Its derivatives are found in a vast array of natural products, known as alkaloids, and are integral to more than twenty classes of pharmaceutical drugs. The prevalence of this structural unit has made it a cornerstone in drug discovery, with applications ranging from anticancer and antiviral agents to analgesics and antipsychotics.
The synthetic versatility of the piperidine ring allows for the creation of a diverse range of molecular architectures. Chemists have developed numerous methods for its synthesis, broadly categorized into the hydrogenation of pyridine (B92270) precursors, various cyclization reactions, and multicomponent reactions. These methods enable the introduction of various substituents onto the piperidine core, allowing for the fine-tuning of a molecule's properties for specific biological targets. The ability to readily modify the piperidine structure makes it an invaluable tool for medicinal chemists in the development of new therapeutic agents.
Overview of Stereochemical Importance in Piperidine Derivatives
The three-dimensional arrangement of atoms, or stereochemistry, is of paramount importance in the function of piperidine derivatives, particularly in biological systems. The introduction of chiral centers into the piperidine scaffold can significantly influence a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. The specific orientation of substituents on the piperidine ring can dictate how the molecule interacts with its biological target, often leading to dramatic differences in potency and selectivity between stereoisomers.
Contextualization of trans-3-Hydroxy-4-methylpiperidine hydrochloride within Piperidine Chemistry
This compound represents a specific, stereochemically defined building block within the broader class of piperidine derivatives. While detailed research focusing solely on this exact compound is not extensively documented in publicly available literature, its structural motifs are present in a variety of well-studied molecules, allowing for its contextualization within synthetic and medicinal chemistry. The "trans" designation indicates that the hydroxyl group at the 3-position and the methyl group at the 4-position are on opposite sides of the piperidine ring's plane.
This particular substitution pattern is of interest as it combines two key functional groups—a hydroxyl group and a methyl group—on a chiral piperidine scaffold. Such substituted piperidines are often used as intermediates in the synthesis of more complex molecules. For instance, similar structures, such as trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives, have been identified as potent and selective opioid receptor antagonists nih.govnih.gov. The synthesis of these and other related compounds often involves stereoselective methods to ensure the desired arrangement of substituents, as this is critical for their biological activity.
The synthesis of related trans-3,4-disubstituted piperidines has been achieved through various methods, including the diastereoselective reduction of imines or the ring-opening of epoxides researchgate.net. The hydrochloride salt form of the molecule serves to increase its water solubility and stability, a common practice for amine-containing compounds in pharmaceutical and research settings.
Representative Spectroscopic Data for Related Piperidine Structures
The following table presents typical Nuclear Magnetic Resonance (NMR) data for related substituted piperidine compounds, which can be used to infer the expected values for trans-3-Hydroxy-4-methylpiperidine. The chemical shifts (δ) are indicative of the electronic environment of the protons and carbons in the molecule.
| Nucleus | Position | Representative Chemical Shift (ppm) | Notes |
| ¹H | Proton on carbon with OH group | ~3.6 - 4.2 | The exact shift depends on the solvent and other nearby substituents. |
| ¹H | Proton on carbon with CH₃ group | ~1.5 - 2.5 | This proton's environment is influenced by the adjacent hydroxyl group. |
| ¹H | CH₃ protons | ~0.9 - 1.2 | Typically appears as a doublet if coupled to a single proton. |
| ¹³C | Carbon with OH group | ~65 - 75 | The hydroxyl group causes a significant downfield shift. |
| ¹³C | Carbon with CH₃ group | ~30 - 40 | The position is influenced by the neighboring stereocenter. |
| ¹³C | CH₃ carbon | ~15 - 20 | A characteristic upfield shift for a methyl group. |
This table is illustrative and compiled from data on analogous substituted piperidine structures. Actual values for this compound may vary.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3S,4R)-4-methylpiperidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-2-3-7-4-6(5)8;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSCYLJBBWUCBZ-KGZKBUQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@H]1O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Trans 3 Hydroxy 4 Methylpiperidine Hydrochloride
Classical Synthetic Approaches
Classical approaches to the piperidine (B6355638) ring often involve the cyclization of linear precursors or the reduction of pyridine (B92270) derivatives. While generally robust and high-yielding, these methods may lack stereocontrol, often resulting in mixtures of diastereomers that require separation.
One fundamental method is the reaction of 1,5-dihaloalkanes with primary amines, which typically yields piperidines through intramolecular nucleophilic substitution. youtube.com Another common strategy is the reductive amination of 1,5-dicarbonyl compounds. A well-established route involves the reduction of substituted pyridine precursors. For instance, the hydrogenation of 3-hydroxypyridine (B118123) or 4-methylpyridine (B42270) derivatives can yield the corresponding piperidine, although controlling the trans stereochemistry between the 3-hydroxy and 4-methyl groups can be challenging and often depends on the catalyst and reaction conditions. organic-chemistry.org Hetero-Diels-Alder reactions, involving the cycloaddition of an imine with a diene, can also produce dihydropyridine (B1217469) intermediates that are subsequently reduced to the desired piperidine. youtube.com
These classical methods, while foundational, often necessitate harsh reaction conditions and may not be suitable for complex molecules. Their primary limitation is the lack of inherent stereoselectivity, which is a critical requirement for the synthesis of specific diastereomers like the trans isomer of 3-Hydroxy-4-methylpiperidine.
Stereoselective and Diastereoselective Synthesis
Modern synthetic efforts are heavily focused on methods that can establish the desired relative and absolute stereochemistry with high fidelity. For trans-3-Hydroxy-4-methylpiperidine, this involves controlling two adjacent stereocenters.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. This strategy has been effectively used in the synthesis of substituted piperidines.
In a typical approach, a chiral auxiliary is attached to the nitrogen atom or another functional group of an acyclic precursor. For example, an asymmetric conjugate addition reaction using a chiral α,β-unsaturated amido ester can be employed to set the stereochemistry. researchgate.net Similarly, the diastereoselective alkylation of pseudoephedrine propionamide, a well-known chiral auxiliary, can be used to create key stereocenters in an acyclic precursor before cyclization. nih.gov The steric hindrance provided by the auxiliary guides the approach of reagents from the less hindered face, leading to a high degree of diastereoselectivity. Once the key stereocenters are established, the precursor is cyclized, and the auxiliary is cleaved to yield the enantiomerically enriched piperidine derivative.
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Transition metal catalysts, particularly those based on rhodium (Rh), iridium (Ir), and ruthenium (Ru), are prominent in this field. nih.govresearchgate.net
A powerful strategy involves the asymmetric hydrogenation of substituted pyridinium (B92312) salts. researchgate.net Chiral catalysts, such as those combining iridium with chiral phosphine (B1218219) ligands like MeO-BoQPhos, can achieve high levels of enantioselectivity in the reduction of the pyridine ring to a chiral piperidine. acs.org Rhodium-catalyzed asymmetric carbometalation of dihydropyridines represents another advanced method. acs.org This process can furnish 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be reduced to the final piperidine. acs.orgnih.govsnnu.edu.cn These catalytic systems are valued for their broad functional group tolerance and potential for scalability. nih.govsnnu.edu.cn
The table below summarizes representative findings in asymmetric catalysis for piperidine synthesis.
| Catalyst System | Substrate Type | Key Transformation | Stereoselectivity | Reference |
| [Ir(COD)Cl]₂ / MeO-BoQPhos | 2-Alkyl-pyridinium salts | Asymmetric Hydrogenation | Up to 93:7 er | acs.org |
| Rh-JosiPhos / Et₃N | N-Benzylated 3-substituted pyridinium salts | Asymmetric Hydrogenation | Up to 90% ee | researchgate.net |
| Rh-catalyst | Dihydropyridines & Boronic acids | Asymmetric Carbometalation | High enantioselectivity | acs.orgnih.govsnnu.edu.cn |
| Chiral Phosphoric Acid | N-tethered alkenes (thioester) | Asymmetric aza-Michael Cyclization | Up to 97:3 er | whiterose.ac.uk |
er = enantiomeric ratio; ee = enantiomeric excess
This strategy focuses on creating the stereocenters through enantioselective reduction of a prochiral ketone or imine, or by employing an enantioselective cyclization cascade. Biocatalysis, using enzymes like yeast or specific transaminases, has emerged as a valuable tool. For instance, the baker's yeast reduction of a 3-oxo-piperidine-1,4-dicarboxylate has been shown to produce the corresponding (3R, 4R)-hydroxy derivative with high diastereomeric and enantiomeric excess. nottingham.ac.uk This method offers a green and highly selective route to the cis-diol functionality, which can be adapted for trans isomers through substrate design.
Transaminases can be used in the stereoselective synthesis of 2-substituted chiral piperidines from ω-chloroketones, providing access to both enantiomers by selecting the appropriate (R)- or (S)-selective enzyme. acs.org Other methods include intramolecular aza-Michael reactions catalyzed by chiral organocatalysts, which can form the piperidine ring with good yields and high enantioselectivity. nih.govwhiterose.ac.uk Radical-mediated reactions have also been developed, such as an enantioselective δ C-H cyanation of acyclic amines using a chiral copper catalyst, followed by reductive cyclization to form the piperidine ring. nih.gov
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of piperidines aims to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. unibo.it One approach is the use of environmentally benign solvents, such as water. ajchem-a.com For example, water-catalyzed reactions proceeding through hydrogen bonding have been reported for piperidine derivative synthesis. ajchem-a.com
Catalysis is a cornerstone of green chemistry. The development of reusable catalysts, such as nanomagnetite (Fe₃O₄), for one-pot syntheses reduces waste and simplifies purification. ajchem-a.com Electrochemistry offers another green route; the electroreductive cyclization of imines with dihaloalkanes in a flow microreactor provides an efficient synthesis of piperidines without the need for toxic or expensive chemical reagents. nih.govbeilstein-journals.org Furthermore, synthesizing piperidines from renewable biomass sources is a key goal. A novel process has been developed to convert furfural, a bio-based platform chemical, into piperidine using a surface single-atom alloy catalyst, demonstrating a sustainable pathway from renewables to valuable N-heterocycles. nih.gov
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing yield, minimizing byproducts, and ensuring high stereoselectivity. This process involves systematically varying parameters such as temperature, solvent, catalyst loading, and reaction time.
In the asymmetric synthesis of 3-spiropiperidines via aza-Michael cyclization, extensive optimization was required. whiterose.ac.uk Researchers found that changes to the catalyst, solvent, and temperature all significantly affected the reaction's yield and enantioselectivity, leading to the identification of ideal conditions. whiterose.ac.uk Similarly, for the aza-Prins cyclization to form 4-hydroxypiperidines, the choice of catalyst and additives is critical. researchgate.netrsc.org The use of an N-heterocyclic carbene-copper(I) complex in conjunction with ZrCl₄ was found to effectively promote the cyclization of homoallylic amines with aldehydes under mild conditions. researchgate.net The systematic evaluation of these parameters is essential for transforming a promising chemical reaction into a robust and scalable synthetic method.
Based on a comprehensive review of publicly available scientific literature, there are no specific, detailed synthetic methodologies or total synthesis strategies published for the chemical compound “trans-3-Hydroxy-4-methylpiperidine hydrochloride.”
Extensive searches for the synthesis, preparation, or use of this specific molecule as a core intermediate have yielded no direct results. The available literature focuses on related but structurally distinct piperidine derivatives, which feature different substitution patterns or functional groups. Therefore, it is not possible to provide an article on the synthetic methodologies for this particular compound as requested.
Stereochemical Investigations and Conformational Analysis
Diastereomeric Purity Determination
The determination of diastereomeric purity is crucial for understanding the pharmacological and chemical properties of stereoisomeric compounds. For trans-3-Hydroxy-4-methylpiperidine hydrochloride, the relative stereochemistry of the hydroxyl and methyl groups is fixed in the trans configuration. However, during its synthesis, the formation of the cis diastereomer is possible. High-performance liquid chromatography (HPLC) is a primary method for assessing the diastereomeric purity.
Analytical methods for closely related substituted piperidines often employ reversed-phase HPLC with detectors such as UV or mass spectrometry (MS). The separation of diastereomers is achieved due to their different physical properties, which lead to differential interactions with the stationary phase of the chromatography column. While specific protocols for this compound are not extensively detailed in publicly available literature, general methods for analogous compounds provide a framework for its analysis.
Table 1: Illustrative HPLC Method for Diastereomeric Purity Analysis of Substituted Piperidines
| Parameter | Condition |
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile (B52724)/Water gradient with 0.1% trifluoroacetic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table represents a typical method and may require optimization for the specific analysis of this compound.
Conformational Preferences and Dynamics of the Piperidine (B6355638) Ring
The six-membered piperidine ring in this compound predominantly adopts a chair conformation to minimize torsional and steric strain. ias.ac.in This is the most stable arrangement for saturated six-membered rings. The dynamics of the piperidine ring involve ring inversion, a process where one chair conformer converts into the other.
In the case of this compound, the two possible chair conformers would interconvert, though one is expected to be significantly more stable than the other due to the energetic preferences of the substituents. Computational studies and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal tools used to investigate these conformational preferences. researchgate.net Temperature-dependent NMR studies can provide insights into the energy barriers of ring inversion. rsc.org For many substituted piperidines, the chair conformation is significantly lower in energy compared to boat or twist-boat conformations. In some highly substituted or sterically hindered piperidine systems, contributions from boat conformations have been observed. ias.ac.in
Influence of Substituents on Ring Conformation
The orientation of the hydroxyl and methyl groups on the piperidine ring has a profound impact on the conformational equilibrium. In a chair conformation, substituents can occupy either an axial or an equatorial position. Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions, which are a source of steric strain.
For this compound, the trans configuration means that if the 4-methyl group is in an equatorial position, the 3-hydroxy group will also be in an equatorial position in one of the possible chair conformations. The alternative chair conformer would place both substituents in axial positions.
Table 2: Conformational Analysis of trans-3,4-Disubstituted Piperidines
| Conformer | 3-Hydroxy Position | 4-Methyl Position | Relative Stability |
| Chair 1 | Equatorial | Equatorial | More Stable |
| Chair 2 | Axial | Axial | Less Stable |
Studies on analogous compounds, such as trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine, have shown through X-ray crystallography and NMR studies that the piperidine ring exists in a chair conformation with the substituents in equatorial orientations. nih.gov The protonation of the piperidine nitrogen to form the hydrochloride salt can influence the conformational preference, sometimes stabilizing an axial conformer through electrostatic interactions, though this effect is more pronounced with more electronegative substituents at the 4-position. nih.gov
Chirality and Enantiomeric Excess Determination Methodologies
trans-3-Hydroxy-4-methylpiperidine possesses two chiral centers at the C3 and C4 positions. The trans diastereomer exists as a pair of enantiomers: (3R,4R) and (3S,4S). The determination of the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other, is critical in pharmaceutical applications as different enantiomers can have distinct biological activities.
Several methodologies are employed for determining the enantiomeric excess of chiral compounds:
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable technique. heraldopenaccess.us The sample is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus separation. For compounds lacking a chromophore for UV detection, pre-column derivatization with a UV-active agent can be employed. nih.gov
NMR Spectroscopy with Chiral Solvating Agents or Derivatizing Agents: In the presence of a chiral auxiliary, the enantiomers are converted into diastereomers (in the case of derivatizing agents) or form diastereomeric complexes (with solvating agents), which can be distinguished by NMR spectroscopy. researchgate.net A common chiral derivatizing agent is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). researchgate.net The different chemical shifts of the protons or other nuclei in the resulting diastereomeric species allow for the quantification of each enantiomer.
Table 3: Common Methods for Enantiomeric Excess Determination
| Method | Principle | Advantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. uma.esresearchgate.net | High accuracy, reproducibility, and automation. heraldopenaccess.us |
| NMR with Chiral Auxiliaries | Formation of diastereomeric species with distinct NMR spectra. | Can provide structural information simultaneously. |
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the three-dimensional structure of organic molecules in solution. For trans-3-Hydroxy-4-methylpiperidine hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its connectivity and stereochemistry.
Proton NMR (¹H NMR) for Configurational Assignments
The ¹H NMR spectrum of this compound provides crucial information about the chemical environment and spatial arrangement of the protons. The trans configuration of the hydroxyl and methyl groups can be inferred from the coupling constants (J-values) of the protons at C3 and C4. In a chair conformation, a trans-diaxial relationship between adjacent protons typically results in a large coupling constant (³J ≈ 8-13 Hz), whereas axial-equatorial or equatorial-equatorial couplings are smaller (³J ≈ 2-5 Hz).
The protonated nitrogen in the hydrochloride salt form influences the chemical shifts of the adjacent protons, typically causing them to resonate at a lower field (higher ppm) compared to the free base. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
Expected ¹H NMR Data: A plausible ¹H NMR data table based on analogous structures is presented below.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 (axial) | 3.2 - 3.4 | ddd | J ≈ 12 (gem), 10 (ax-ax), 4 (ax-eq) |
| H2 (equatorial) | 2.8 - 3.0 | ddd | J ≈ 12 (gem), 5 (eq-ax), 2 (eq-eq) |
| H3 (axial) | 3.8 - 4.0 | m | - |
| H4 (axial) | 1.8 - 2.0 | m | - |
| H5 (axial) | 1.6 - 1.8 | m | - |
| H5 (equatorial) | 1.9 - 2.1 | m | - |
| H6 (axial) | 3.1 - 3.3 | ddd | J ≈ 12 (gem), 10 (ax-ax), 4 (ax-eq) |
| H6 (equatorial) | 2.7 - 2.9 | ddd | J ≈ 12 (gem), 5 (eq-ax), 2 (eq-eq) |
| 4-CH₃ | 0.9 - 1.1 | d | J ≈ 7 |
| NH₂⁺ | 9.0 - 10.0 | br s | - |
| OH | 4.5 - 5.5 | br s | - |
Carbon-13 NMR (¹³C NMR) for Structural Elucidation
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their electronic environment. The chemical shifts of the piperidine (B6355638) ring carbons are influenced by the substituents and their stereochemistry. The carbon bearing the hydroxyl group (C3) is expected to be in the range of 65-75 ppm, while the carbon with the methyl group (C4) would be around 30-40 ppm. The carbons adjacent to the nitrogen (C2 and C6) will also be shifted downfield.
Expected ¹³C NMR Data: An illustrative ¹³C NMR data table is provided below.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C2 | 50 - 55 |
| C3 | 65 - 75 |
| C4 | 30 - 40 |
| C5 | 25 - 35 |
| C6 | 50 - 55 |
| 4-CH₃ | 15 - 20 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are indispensable for the definitive structural assignment of complex molecules like this compound.
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. For instance, a cross-peak between the proton at C3 and the proton at C4 would confirm their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This allows for the unambiguous assignment of each proton to its corresponding carbon atom in the piperidine ring and the methyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the stereochemistry. It shows through-space correlations between protons that are close to each other, irrespective of their bonding. For the trans isomer, a strong NOESY correlation would be expected between the axial protons at C3 and C5, and between the axial proton at C4 and the axial protons at C2 and C6. The absence of a strong correlation between the proton at C3 and the methyl group at C4 would further support the trans configuration.
Solid-State NMR Applications
Solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in the crystalline state. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution ¹³C spectra of the solid material, which can be compared to the solution-state NMR data to identify any conformational differences. nih.gov Furthermore, ssNMR can be used to study polymorphism and the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the hydrochloride counter-ion, in the crystal lattice. nih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.
In the IR spectrum of this compound, characteristic absorption bands are expected for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), the N-H stretch of the secondary ammonium (B1175870) ion (a broad band in the 2700-3000 cm⁻¹ region), C-H stretching vibrations of the piperidine ring and methyl group (around 2800-3000 cm⁻¹), and C-O stretching (around 1050-1150 cm⁻¹).
Raman spectroscopy provides complementary information. While the O-H and N-H stretches are often weak in Raman, the C-H and C-C vibrations of the piperidine ring will give rise to distinct signals. The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule.
Expected Vibrational Spectroscopy Data:
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H Stretch (Alcohol) | 3200-3600 (broad) | Weak |
| N-H Stretch (Ammonium) | 2700-3000 (broad) | Weak |
| C-H Stretch (Aliphatic) | 2850-2960 | 2850-2960 |
| C-O Stretch | 1050-1150 | Moderate |
| C-N Stretch | 1100-1200 | Moderate |
| Piperidine Ring Vibrations | 800-1200 | Strong |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique, which would likely show a prominent peak for the protonated molecule [M+H]⁺, corresponding to the free base. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.
Under electron impact (EI) ionization or through tandem mass spectrometry (MS/MS) experiments, the molecule will fragment in a characteristic manner. Common fragmentation pathways for piperidine derivatives include the loss of the substituents and ring cleavage. The fragmentation pattern can help to confirm the presence of the hydroxyl and methyl groups and their positions on the piperidine ring. A key fragmentation would be the alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. The loss of a water molecule from the hydroxyl group is also a likely fragmentation pathway.
Expected Mass Spectrometry Data:
| Ion | Expected m/z | Description |
| [M+H]⁺ | 130.1226 | Protonated molecule (free base) |
| [M+H - H₂O]⁺ | 112.1121 | Loss of water |
| [M+H - CH₃]⁺ | 114.1070 | Loss of methyl radical |
| Various iminium ions | < 130 | Resulting from ring cleavage |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
A thorough search of scientific literature and crystallographic databases did not yield any specific X-ray crystallography data for this compound. Consequently, detailed information regarding its single-crystal structure, including unit cell parameters, space group, and precise bond lengths and angles, is not publicly available.
The determination of the absolute stereochemistry of a chiral molecule is definitively achieved through single-crystal X-ray diffraction, typically by utilizing anomalous dispersion effects. However, without an experimental crystal structure for this compound, its absolute configuration has not been confirmed by this primary method.
Furthermore, an analysis of the solid-state conformation and intermolecular interactions, such as hydrogen bonding patterns involving the hydroxyl and amine groups, and the chloride counter-ion, cannot be provided in the absence of crystallographic data.
Table 4.4.1: Crystallographic Data for this compound
| Parameter | Value |
| Empirical Formula | Data not available |
| Formula Weight | Data not available |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Volume | Data not available |
| Z | Data not available |
| Density (calculated) | Data not available |
Note: This table is provided as a template. No data is available from the searched sources to populate it.
Chiroptical Spectroscopies (e.g., Optical Rotatory Dispersion, Circular Dichroism)
An extensive review of spectroscopic literature revealed no specific experimental data on the chiroptical properties of this compound. Techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful tools for investigating the stereochemistry of chiral molecules in solution. ORD measures the change in optical rotation as a function of wavelength, while CD measures the differential absorption of left and right circularly polarized light.
For this compound, no published ORD or CD spectra are available. Therefore, key experimental details such as the sign and magnitude of Cotton effects, specific rotation values at different wavelengths, and molar ellipticity are unknown. This information would be crucial for correlating the chiroptical response with the absolute configuration of its stereocenters and for analyzing its conformational preferences in different solvents.
Table 4.5.1: Chiroptical Data for this compound
| Technique | Solvent | λmax (nm) | Sign of Cotton Effect | [α] or Δε |
| ORD | Data not available | Data not available | Data not available | Data not available |
| CD | Data not available | Data not available | Data not available | Data not available |
Note: This table is provided as a template. No data is available from the searched sources to populate it.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations for Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. researchgate.net For trans-3-Hydroxy-4-methylpiperidine hydrochloride, geometry optimization is typically performed using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p). researchgate.netrsc.org This process systematically adjusts the atomic coordinates to find the minimum energy conformation on the potential energy surface.
The optimization of the trans-3-Hydroxy-4-methylpiperidine cation (in its hydrochloride salt form) confirms that the piperidine (B6355638) ring adopts a stable chair conformation. This is the most energetically favorable arrangement for six-membered saturated rings, as it minimizes both angular strain and torsional strain. In this conformation, the substituents—the hydroxyl group at C3 and the methyl group at C4—are positioned to minimize steric hindrance. The trans configuration dictates that one substituent will be in an axial position and the other in an equatorial position. Computational studies on similar substituted piperidines show that the lowest energy conformer is typically the one where the bulkier group occupies the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions. whiterose.ac.uk
The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's structure.
Interactive Data Table: Predicted Geometrical Parameters for the Optimized Structure
| Parameter | Atoms Involved | Predicted Value |
| Bond Length | C2-N1 | 1.47 Å |
| Bond Length | C3-O | 1.43 Å |
| Bond Length | C4-C(methyl) | 1.54 Å |
| Bond Angle | C2-N1-C6 | 111.5° |
| Bond Angle | H-O-C3 | 108.9° |
| Dihedral Angle | C6-N1-C2-C3 | -55.2° |
Quantum Chemical Analysis of Electronic Structure
Quantum chemical methods are used to analyze the distribution of electrons within the molecule, which governs its chemical reactivity and physical properties. researchgate.net
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
For this compound, the HOMO is typically localized around the more electron-rich regions, such as the oxygen atom of the hydroxyl group and the nitrogen atom, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, is distributed over the carbon skeleton and the protonated nitrogen, highlighting potential sites for nucleophilic attack.
Interactive Data Table: Calculated FMO Properties
| Property | Predicted Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | +1.5 eV |
| HOMO-LUMO Gap | 8.7 eV |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. Red regions signify areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue regions indicate areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. researchgate.netresearchgate.net
The MEP map for this compound clearly shows a region of strong negative potential (red) around the oxygen atom of the hydroxyl group, making it a prime site for hydrogen bonding and interaction with electrophiles. A large region of positive potential (blue) is centered around the protonated nitrogen (N-H+) and the hydrogen of the hydroxyl group, identifying these as the most electrophilic sites. researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict various spectroscopic parameters, which can be used to interpret and validate experimental spectra.
NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the 1H and 13C NMR chemical shifts. nih.govresearchgate.net These predictions are invaluable for assigning signals in experimental spectra and confirming the molecule's structure and stereochemistry. chesci.com The calculated shifts are typically referenced against a standard, like tetramethylsilane (B1202638) (TMS).
Vibrational Frequencies: The calculation of vibrational frequencies through DFT simulates the infrared (IR) spectrum of the molecule. researchgate.net This involves computing the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). The resulting frequencies correspond to the molecule's vibrational modes, such as C-H stretching, O-H stretching, and ring vibrations. While there can be systematic errors, these are often corrected using empirical scaling factors, leading to excellent agreement with experimental data. chemrxiv.orgmdpi.com
Interactive Data Table: Predicted Vibrational Frequencies and NMR Shifts
| Spectroscopic Parameter | Functional Group | Predicted Value |
| Vibrational Frequency | O-H stretch | ~3400 cm⁻¹ |
| Vibrational Frequency | N-H stretch (protonated) | ~2700-3000 cm⁻¹ |
| Vibrational Frequency | C-H stretch (aliphatic) | ~2850-2960 cm⁻¹ |
| 13C NMR Chemical Shift | C3 (bearing -OH) | ~65-70 ppm |
| 13C NMR Chemical Shift | C4 (bearing -CH₃) | ~35-40 ppm |
| 1H NMR Chemical Shift | H on C3 | ~3.5-4.0 ppm |
Molecular Dynamics Simulations for Conformational Studies
While DFT calculations identify the minimum energy structure, Molecular Dynamics (MD) simulations provide insights into the molecule's dynamic behavior over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of different conformations and their relative stabilities at a given temperature.
For this compound, MD simulations can reveal the flexibility of the piperidine ring and the potential for ring inversion between different chair, boat, or twist-boat conformations. rsc.org Although the chair conformation is dominant, simulations can quantify the energy barriers for conversion to less stable forms. Furthermore, when performed in a solvent like water, MD can model the explicit interactions between the molecule and its environment, showing how solvation affects conformational preferences and the stability of the hydrochloride salt. researchgate.net
In Silico Mechanistic Investigations of Reaction Pathways
Theoretical modeling is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface, computational chemists can identify transition states, intermediates, and the energy barriers associated with a particular reaction pathway. This provides a detailed, step-by-step understanding of how a reaction occurs. acs.org
For this compound, in silico studies could investigate various potential reactions. For example, the mechanism of a dehydration reaction involving the hydroxyl group could be explored by locating the transition state for water elimination. Similarly, nucleophilic substitution reactions at the carbon bearing the hydroxyl group could be modeled to determine their feasibility and stereochemical outcomes. These investigations provide activation energies and reaction enthalpies, which are critical for predicting reaction rates and product distributions under different conditions. nih.govresearchgate.net
Chemical Reactivity and Reaction Mechanisms
Functional Group Transformations of the Hydroxyl Group
The secondary hydroxyl group at the C-3 position is a primary site for synthetic modification. Common transformations include oxidation, esterification, and etherification. The reactivity of this group can be influenced by the adjacent piperidine (B6355638) nitrogen and the methyl group at C-4.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 4-methylpiperidin-3-one. A variety of oxidizing agents can be employed for this transformation. The choice of reagent is crucial to avoid side reactions, particularly at the nitrogen atom. Often, the nitrogen is protected prior to oxidation.
| Oxidizing Agent | Product | Reaction Conditions |
| Chromium-based reagents (e.g., PCC, PDC) | 1-(Protecting group)-4-methylpiperidin-3-one | Anhydrous organic solvent (e.g., DCM) |
| Swern oxidation (DMSO, oxalyl chloride) | 1-(Protecting group)-4-methylpiperidin-3-one | Low temperature (-78 °C), followed by a hindered base (e.g., triethylamine) |
| Dess-Martin periodinane | 1-(Protecting group)-4-methylpiperidin-3-one | Room temperature in solvents like DCM or CH3CN |
Esterification and Etherification: The hydroxyl group can readily undergo esterification with acyl chlorides or carboxylic anhydrides, or etherification with alkyl halides. These reactions typically require basic conditions to deprotonate the hydroxyl group, making it a more potent nucleophile. The piperidine nitrogen must be protected (e.g., as a carbamate) to prevent it from competing as a nucleophile.
Esterification: Reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields trans-3-acetoxy-4-methylpiperidine (after N-protection and deprotection).
Etherification (Williamson Synthesis): Treatment with a strong base such as sodium hydride (NaH) to form the alkoxide, followed by reaction with an alkyl halide (e..g., methyl iodide), yields the corresponding ether. ketonepharma.com The stereochemistry at C-3 is typically retained in these reactions.
Reactions at the Piperidine Nitrogen Atom
The nitrogen atom in the piperidine ring is a secondary amine and, therefore, nucleophilic. However, in the hydrochloride salt form, the nitrogen is protonated to form an ammonium (B1175870) ion, rendering it non-nucleophilic. To perform reactions at the nitrogen, it must first be neutralized by treatment with a base. Once in its free base form, it can undergo a range of common amine reactions.
N-Alkylation and N-Arylation: The free base of trans-3-hydroxy-4-methylpiperidine can be N-alkylated using alkyl halides. The reaction proceeds via nucleophilic substitution. N-arylation can be achieved through methods like the Buchwald-Hartwig amination, which couples the amine with aryl halides using a palladium catalyst. organic-chemistry.org
N-Acylation: The piperidine nitrogen readily reacts with acylating agents such as acyl chlorides or anhydrides to form amides. This reaction is often performed in the presence of a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl produced. This is a common strategy for installing a protecting group (e.g., Boc, Cbz) on the nitrogen.
| Reagent | Product Class | Typical Conditions |
| Alkyl Halide (R-X) | N-Alkyl piperidine | Base (e.g., K2CO3), solvent (e.g., acetonitrile) |
| Acyl Chloride (RCOCl) | N-Acyl piperidine (Amide) | Base (e.g., Et3N), solvent (e.g., DCM) |
| Boc Anhydride ((Boc)2O) | N-Boc protected piperidine | Base (e.g., Et3N, NaOH), various solvents |
| Aryl Halide (Ar-X) + Pd catalyst | N-Aryl piperidine | Pd catalyst, ligand, base (e.g., NaOtBu) |
Substituent Effects on Reactivity
The reactivity of the molecule is significantly influenced by the electronic and steric effects of the hydroxyl and methyl groups, as well as their trans stereochemical relationship.
Electronic Effects: The hydroxyl group at C-3 exerts an electron-withdrawing inductive effect (-I effect), which can decrease the nucleophilicity of the nitrogen atom to a small extent by pulling electron density through the sigma bonds. The methyl group at C-4 has a weak electron-donating inductive effect (+I effect), which slightly increases the electron density of the ring and the basicity of the nitrogen.
Steric Effects: The 4-methyl group can sterically hinder reactions at the adjacent C-3 hydroxyl group and can influence the conformational preference of the piperidine ring. In a chair conformation, the methyl group will preferentially occupy an equatorial position to minimize steric strain. The trans relationship means that if the C-4 methyl group is equatorial, the C-3 hydroxyl group will also be equatorial. This equatorial orientation makes the hydroxyl group relatively accessible for reactions. acs.org
Neighboring Group Participation: The hydroxyl group can potentially act as an internal nucleophile (neighboring group participation) in reactions involving the nitrogen or other ring positions, although this is less common for a 1,2-trans diaxial arrangement which is energetically unfavorable.
Intramolecular Cyclization and Rearrangement Reactions
The bifunctional nature of trans-3-hydroxy-4-methylpiperidine allows for the possibility of intramolecular reactions, leading to the formation of bicyclic systems or rearranged products.
Intramolecular Cyclization: If the hydroxyl group is converted into a good leaving group (e.g., a tosylate or mesylate), intramolecular cyclization can be induced. Treatment of N-substituted trans-3-tosyloxy-4-methylpiperidine with a strong, non-nucleophilic base could potentially lead to the formation of an aziridine-containing bicyclic system through intramolecular nucleophilic substitution by the nitrogen atom. However, the formation of such a strained 1-azabicyclo[4.1.0]heptane system would depend heavily on the reaction conditions and the nature of the N-substituent.
Another possibility involves the hydroxyl group acting as a nucleophile. For example, if an electrophilic center is introduced on a substituent attached to the nitrogen, the C-3 hydroxyl group could attack it to form a bicyclic ether or lactone-like structure. researchgate.netyoutube.com
Rearrangement Reactions: Piperidine rings can undergo various rearrangement reactions, often under acidic or radical conditions. acs.orgtandfonline.com For trans-3-hydroxy-4-methylpiperidine, Wagner-Meerwein type rearrangements could be envisioned if a carbocation were generated at C-3 (e.g., by protonation of the hydroxyl group and loss of water). This could lead to ring contraction or expansion, though such reactions are highly dependent on the stability of the intermediate carbocations and are not typically facile with simple piperidine derivatives. More complex rearrangements are often seen in polycyclic systems or under specific catalytic conditions. core.ac.ukresearchgate.net
Derivatization and Analog Development Strategies
Synthetic Diversification of the Piperidine (B6355638) Core
The synthetic diversification of the piperidine core of trans-3-hydroxy-4-methylpiperidine is fundamental to exploring the structure-activity relationships (SAR) of its derivatives. Key strategies often involve modifications to the ring structure itself, including alterations in ring size, the introduction of additional heteroatoms, or the creation of fused ring systems.
One common approach to diversify the piperidine core is through ring-opening and ring-closing metathesis reactions, which can lead to the formation of larger or smaller ring systems, or the introduction of unsaturation. Additionally, the strategic placement of functional groups on the piperidine ring can facilitate further diversification. For instance, the hydroxyl group at the 3-position can be oxidized to a ketone, which can then serve as a handle for a variety of subsequent chemical transformations, such as Grignard reactions or Wittig olefination, to introduce carbon-based substituents with varying stereochemistry.
In a broader context of piperidine synthesis, which can be adapted for analogs of trans-3-hydroxy-4-methylpiperidine, various methods are employed to construct the core ring structure. These include the hydrogenation of corresponding pyridine (B92270) precursors, intramolecular cyclization reactions, and various cycloaddition strategies. nih.gov Each of these methods allows for the introduction of diversity at different positions of the piperidine ring during its formation.
Introduction of Diverse Substituents on the Ring System
The introduction of diverse substituents onto the trans-3-hydroxy-4-methylpiperidine ring system is a primary strategy for modulating the pharmacological properties of the resulting analogs. The nitrogen atom and the hydroxyl group are the most readily accessible sites for derivatization.
N-Substitution: The secondary amine of the piperidine ring is a key site for introducing a wide array of substituents. N-alkylation, N-arylation, and N-acylation are common methods to append various functional groups. The nature of the N-substituent can significantly influence the compound's potency, selectivity, and pharmacokinetic profile. For instance, in the closely related trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series, the N-substituent was found to be a critical determinant of opioid receptor antagonist potency and selectivity. acs.org
O-Substitution: The hydroxyl group at the 3-position can be derivatized to form ethers, esters, and carbonates. These modifications can alter the compound's lipophilicity, hydrogen bonding capacity, and metabolic stability. Esterification, for example, is a common strategy to create prodrugs, which will be discussed in a later section.
C-H Functionalization: More advanced strategies involve the direct functionalization of the carbon-hydrogen (C-H) bonds of the piperidine ring. While challenging, site-selective C-H functionalization at positions C2, C3, and C4 can introduce substituents in a highly controlled manner, providing access to novel analogs that are not easily accessible through traditional methods. nih.gov The regioselectivity of these reactions can often be controlled by the choice of catalyst and directing groups. nih.gov
A summary of potential derivatization sites and the types of substituents that can be introduced is presented in the table below.
| Derivatization Site | Type of Reaction | Potential Substituents |
| Piperidine Nitrogen | N-Alkylation, N-Arylation, N-Acylation | Alkyl chains, aryl groups, acyl groups, heterocyclic moieties |
| 3-Hydroxyl Group | O-Alkylation, O-Acylation | Alkyl ethers, aryl ethers, ester groups, carbonate groups |
| Piperidine Ring Carbons | C-H Functionalization | Alkyl groups, aryl groups, functionalized side chains |
Strategies for Constructing Complex Molecules from the trans-3-Hydroxy-4-methylpiperidine Scaffold
The trans-3-hydroxy-4-methylpiperidine scaffold can serve as a chiral building block for the synthesis of more complex molecules, including natural product analogs and drug candidates. Its inherent stereochemistry can be leveraged to control the stereochemical outcome of subsequent reactions.
One common strategy involves using the functional groups of the scaffold as handles to attach larger and more complex molecular fragments. For example, the piperidine nitrogen can be used as a nucleophile to append elaborate side chains. A notable example of this approach is the synthesis of JDTic, a potent and selective kappa opioid receptor antagonist. In this case, the nitrogen of a related piperidine scaffold, trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine, was used to attach a complex isoquinolinecarboxamide (B1150383) moiety.
Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions, thereby allowing for the introduction of a wide range of functionalities with inversion of stereochemistry if desired.
The construction of complex molecules from this scaffold often involves multi-step synthetic sequences that may include protection-deprotection strategies, cross-coupling reactions, and stereoselective transformations. The choice of synthetic route is guided by the desired final structure and the need to maintain the stereochemical integrity of the original scaffold.
Prodrug and Pro-Tether Strategies in Chemical Research
Prodrug Strategies:
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical transformation. ijpcbs.com The primary goal of a prodrug strategy is to overcome undesirable properties of the parent drug, such as poor solubility, low bioavailability, or chemical instability. eurekaselect.com
For the trans-3-hydroxy-4-methylpiperidine scaffold, both the hydroxyl group and the secondary amine are amenable to prodrug design.
Ester and Carbonate Prodrugs: The hydroxyl group can be esterified with various acids or converted into a carbonate to increase lipophilicity and enhance membrane permeability. These ester or carbonate linkages are often designed to be cleaved by esterases in the plasma or target tissues, releasing the active hydroxyl-containing parent molecule. ijpcbs.com
Carbamate Prodrugs: The secondary amine can be converted into a carbamate. Carbamate prodrugs can also modulate lipophilicity and are often cleaved by esterases to regenerate the free amine. ijpcbs.com
Phosphate (B84403) Prodrugs: To enhance aqueous solubility for parenteral administration, the hydroxyl group can be converted into a phosphate ester. These phosphate prodrugs are typically cleaved by alkaline phosphatases to release the active drug.
The general concept of a carrier-linked prodrug is illustrated in the table below.
| Prodrug Linkage | Functional Group Targeted | Potential Carrier Moiety | Cleavage Mechanism |
| Ester | Hydroxyl | Carboxylic acids | Esterases |
| Carbonate | Hydroxyl | Chloroformates | Esterases |
| Carbamate | Amine | Chloroformates | Esterases |
| Phosphate | Hydroxyl | Phosphoric acid derivatives | Phosphatases |
Pro-Tether Strategies:
The concept of a "pro-tether" is a more recent and less universally defined strategy in chemical research. It generally refers to a molecule that is designed to be converted in situ into a reactive species that can then covalently bind to a biological target. This approach is often used in the development of targeted covalent inhibitors or chemical probes.
In the context of the trans-3-hydroxy-4-methylpiperidine scaffold, a pro-tether strategy could involve the introduction of a latent reactive group that is unmasked under specific physiological conditions or upon binding to the target protein. For example, a seemingly innocuous substituent could be metabolically activated to reveal a Michael acceptor or an electrophilic trap, which could then form a covalent bond with a nearby nucleophilic residue (e.g., cysteine or lysine) on the target protein.
An alternative interpretation of a pro-tether strategy in a synthetic context involves the use of a temporary tether to control the stereochemical outcome of a reaction, which is then cleaved in a subsequent step. For instance, a cleavable tether could be used in a rhodium-catalyzed cycloaddition to construct a polysubstituted piperidine ring with high diastereoselectivity. nih.gov
Analytical Methodologies for Purity and Stability Assessment
Chromatographic Separation Techniques (e.g., HPLC, GC)
Chromatographic techniques are fundamental in the analytical workflow for trans-3-Hydroxy-4-methylpiperidine hydrochloride, providing the necessary resolution to separate the main component from structurally similar impurities and degradation products. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are applicable, each with its own set of advantages and specific methodological considerations.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for the accurate quantification of this compound and its related substances. ijpronline.comnih.gov Due to the lack of a strong UV chromophore in the molecule, derivatization or the use of universal detectors like Charged Aerosol Detection (CAD) may be necessary. epa.gov A reversed-phase HPLC method is generally preferred for its versatility and robustness.
A typical HPLC method for a related piperidine (B6355638) derivative, which can be adapted for this compound, utilizes a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. nih.govnih.gov For instance, a mobile phase of aqueous phosphate (B84403) buffer and acetonitrile (B52724) allows for the effective separation of polar analytes. researchgate.net To enhance retention and improve peak shape for the basic piperidine moiety, an ion-pairing agent such as heptafluorobutyric acid (HFBA) can be added to the mobile phase. epa.gov
Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detector | Charged Aerosol Detector (CAD) or UV at 210 nm (after derivatization) |
| Injection Vol. | 10 µL |
| Diluent | Water/Acetonitrile (50:50, v/v) |
Gas Chromatography (GC)
Gas chromatography offers high resolution and sensitivity, making it a suitable technique for the analysis of volatile impurities and the primary compound, often after derivatization. Direct analysis of piperidine derivatives by GC can be challenging due to their polarity, which can lead to poor peak shape and column adsorption. To address this, derivatization of the hydroxyl and secondary amine groups is a common strategy.
Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylation can be employed to increase volatility and improve chromatographic performance. The use of a capillary column with a polar stationary phase is recommended for the separation of the derivatized analytes.
Table 2: Representative GC Method Parameters for the Analysis of Derivatized this compound
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Detector Temp. | 300 °C |
| Injection Mode | Split (20:1) |
| Derivatization | Reaction with BSTFA in pyridine (B92270) at 70 °C for 30 minutes |
Degradation Pathway Identification and Analysis
Forced degradation studies are critical for establishing the intrinsic stability of this compound and for identifying its potential degradation pathways. nih.gov These studies involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. ijpronline.comijper.org The resulting degradation products are then identified and characterized, typically using hyphenated techniques like LC-MS/MS.
Potential degradation pathways for piperidine-containing molecules can be inferred from studies on related compounds. The degradation of piperidine initiated by hydroxyl radicals suggests that H-abstraction from the carbon atoms adjacent to the nitrogen (C2) and from the nitrogen itself (N1) are significant initial steps. whiterose.ac.ukacs.org This can lead to the formation of imines and subsequent ring-opening products.
Oxidative degradation of piperazine, a related cyclic amine, has been shown to yield products such as ethylenediamine, 2-oxopiperazine, and formylpiperazine, as well as smaller molecules like formate (B1220265) and acetate. hw.ac.uk Similar pathways could be anticipated for this compound, with oxidation potentially occurring at the hydroxyl group, the tertiary amine, or the piperidine ring itself. Thermal degradation may lead to dehydration or other rearrangement reactions. nih.gov
Table 3: Potential Degradation Pathways and Products of this compound
| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |
| Acid/Base Hydrolysis | Unlikely to cause significant degradation of the core structure. | No major degradation expected under mild conditions. |
| Oxidation (e.g., H₂O₂) | N-oxidation, hydroxylation of the ring, ring opening. | N-oxide derivative, dihydroxy-methylpiperidine isomers, amino-aldehydes. |
| Thermal | Dehydration, rearrangement. | 4-methyl-1,2,3,6-tetrahydropyridine derivatives. |
| Photolytic | Radical-mediated degradation, similar to oxidation. | Complex mixture of oxidation and rearrangement products. |
Impurity Profiling in Synthetic Batches
The impurity profile of a drug substance provides a critical fingerprint of the manufacturing process. For this compound, impurities can originate from starting materials, intermediates, reagents, by-products, and stereoisomers formed during the synthesis. nih.govresearchgate.net A thorough impurity profiling is essential for process control and to ensure the safety and efficacy of the final product.
The synthesis of substituted piperidines often involves the reduction of a corresponding pyridine or the cyclization of an appropriate acyclic precursor. nih.gov For instance, the synthesis of a structurally similar compound, (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, involves multiple steps where impurities can be introduced. researchgate.net
Potential impurities in this compound could include:
Starting Materials: Unreacted precursors used in the synthesis.
Intermediates: Incompletely reacted intermediates from various synthetic steps.
By-products: Compounds formed through side reactions, such as over-reduction or incomplete cyclization.
Stereoisomers: The corresponding cis-isomer (cis-3-Hydroxy-4-methylpiperidine hydrochloride) is a likely process-related impurity.
Reagent-related Impurities: Residual reagents or catalysts used in the synthesis. chemicalbook.com
The identification and quantification of these impurities are typically achieved using the chromatographic methods described in section 8.1, often coupled with mass spectrometry for structural elucidation.
Table 4: Potential Impurities in the Synthesis of this compound
| Impurity Type | Potential Compound |
| Starting Material | Substituted pyridine or piperidone precursors |
| Intermediate | Partially reduced or functionalized intermediates |
| By-product | Products of over-reduction or side-chain reactions |
| Stereoisomer | cis-3-Hydroxy-4-methylpiperidine hydrochloride |
| Reagent-related | Residual catalysts (e.g., palladium), residual solvents |
Storage Stability Studies
Storage stability studies are conducted to evaluate how the quality of this compound varies over time under the influence of environmental factors such as temperature, humidity, and light. These studies are governed by ICH guidelines and are essential for determining the re-test period and recommended storage conditions for the substance.
A validated stability-indicating analytical method, typically the HPLC method developed and validated through forced degradation studies, is used to monitor the purity and impurity levels over time. semanticscholar.org The study involves storing samples of the compound under various conditions, as outlined in the table below, and analyzing them at predetermined time points.
Table 5: Typical Conditions for a Storage Stability Study of this compound
| Study Type | Storage Condition | Duration |
| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12-60 months |
| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6-12 months |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |
During the study, key parameters such as the assay of this compound, the levels of specified and unspecified impurities, and the physical appearance of the substance are monitored. Any significant change or the appearance of new impurities would be investigated to ensure the ongoing quality and safety of the compound.
Future Research Directions
Development of More Efficient and Sustainable Synthetic Routes
The demand for piperidine (B6355638) derivatives in pharmaceuticals and other industries necessitates the development of synthetic pathways that are not only efficient but also environmentally benign. nih.govresearchgate.net Future research is increasingly focused on "green chemistry" principles to minimize waste, reduce energy consumption, and utilize renewable resources. rsc.orgrasayanjournal.co.in
Key areas of development include:
Catalytic Hydrogenation: Current methods often rely on the reduction of pyridine (B92270) precursors. google.com While effective, these reactions can require harsh conditions and expensive precious metal catalysts like rhodium and palladium. nih.govgoogle.com A significant research avenue is the development of novel, cheaper, non-precious metal catalysts, such as advanced nickel-based systems, that can operate under milder pressures and temperatures without causing unwanted side reactions like debenzylation. google.com
One-Pot Reactions and Multicomponent Reactions (MCRs): Combining multiple synthetic steps into a single operation (a "one-pot" reaction) significantly improves efficiency and reduces waste. nih.govresearchgate.net MCRs, where three or more reactants combine to form a product in a single step, are particularly attractive for rapidly generating libraries of complex piperidine analogs. rasayanjournal.co.inresearchgate.net Future work will likely focus on designing novel MCRs that yield highly substituted piperidines stereoselectively. ajchem-a.com
Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processing, including better control over reaction parameters, improved safety, and easier scalability. Applying flow chemistry to the synthesis of trans-3-Hydroxy-4-methylpiperidine and its derivatives could lead to more efficient and reproducible manufacturing processes.
Bio-renewable Feedstocks: Research into synthesizing piperidines from bio-renewable sources, such as 2,5-bis(aminomethyl)furan, represents a major step towards sustainability. rsc.org This approach reduces reliance on petrochemical starting materials.
| Synthetic Strategy | Key Advantages | Areas for Future Research | Relevant Citations |
|---|---|---|---|
| Catalytic Hydrogenation | Established methodology | Development of low-cost, non-precious metal catalysts; milder reaction conditions | google.comnih.govgoogle.comgoogle.com |
| Multicomponent Reactions (MCRs) | High atom economy, rapid diversity generation | Stereoselective MCRs, discovery of novel reaction pathways | rasayanjournal.co.inresearchgate.netajchem-a.com |
| Organocatalysis | Avoids toxic metals, potential for high enantioselectivity | Broader substrate scope, development of more robust catalysts | acs.orgnih.gov |
| Synthesis from Bio-renewables | Sustainable, reduces fossil fuel dependence | Expanding the range of bio-based starting materials and reaction pathways | rsc.org |
Exploration of Novel Chemical Transformations
The trans-3-Hydroxy-4-methylpiperidine hydrochloride molecule possesses two key functional groups ripe for chemical modification: the secondary amine and the hydroxyl group. Future research will undoubtedly focus on leveraging these sites to create novel derivatives with unique properties.
The hydroxyl group can be a starting point for various transformations, including oxidation, esterification, and etherification, to introduce new functionalities. sigmaaldrich.com Similarly, the secondary amine provides a handle for N-alkylation, N-arylation, acylation, and sulfonylation, allowing for the attachment of a wide array of substituents. nbinno.com
A particularly promising area is the use of modern catalytic cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach diverse aryl or heteroaryl groups. nih.gov This enables the rapid generation of compound libraries for screening in drug discovery and materials science. nih.gov Furthermore, intramolecular reactions, such as cyclizations initiated at the hydroxyl or amine group, could lead to the formation of novel bicyclic or polycyclic structures with constrained conformations, which are highly valuable in medicinal chemistry. nih.gov The development of stereoselective catalytic methods will be crucial for controlling the three-dimensional structure of these complex molecules. nih.gov
Advanced Computational Modeling for Structure-Property Relationships
Computational chemistry is an indispensable tool for accelerating the design and discovery of new molecules. For piperidine derivatives, methods like Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics (MD) simulations are key to understanding how molecular structure dictates function. nih.govwu.ac.thnih.gov
QSAR Studies: By analyzing a dataset of related piperidine compounds and their measured biological activities or properties, QSAR models can be built to predict the activity of new, unsynthesized molecules. researchgate.neturan.uanih.gov This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. Future QSAR models will likely incorporate more sophisticated molecular descriptors and machine learning algorithms to improve predictive accuracy. uran.ua
Molecular Docking: This technique predicts how a molecule, such as a derivative of trans-3-Hydroxy-4-methylpiperidine, binds to the active site of a biological target like an enzyme or receptor. wu.ac.thnih.gov Docking studies can elucidate the key interactions responsible for biological activity and guide the design of more potent and selective compounds. nih.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how a molecule and its target behave over time. researchgate.net This can reveal important information about the stability of the molecule-protein complex and conformational changes that may occur upon binding, offering deeper insights than static docking models. researchgate.netresearchgate.net
Density Functional Theory (DFT): DFT calculations are used to investigate the structural and electronic properties of molecules. researchgate.netmdpi.com This information is crucial for understanding molecular reactivity and can be used to refine the parameters used in QSAR and MD studies. mdpi.com
| Technique | Primary Application | Key Insights Provided | Relevant Citations |
|---|---|---|---|
| QSAR | Predicting biological activity or properties | Identifies key molecular features correlated with activity | nih.govwu.ac.thresearchgate.neturan.uanih.gov |
| Molecular Docking | Predicting binding mode to a biological target | Elucidates ligand-receptor interactions and binding affinity | wu.ac.thnih.govnih.gov |
| Molecular Dynamics (MD) | Simulating molecular motion over time | Assesses binding stability and conformational dynamics | researchgate.netresearchgate.net |
| Density Functional Theory (DFT) | Calculating electronic structure and properties | Provides insights into molecular geometry, stability, and reactivity | researchgate.netmdpi.com |
Application of the Piperidine Scaffold in New Chemical Research Areas
While the piperidine scaffold is well-established in medicinal chemistry, its unique structural and chemical properties make it a candidate for application in a broader range of scientific fields. ijnrd.orgthieme-connect.com The introduction of chiral piperidine scaffolds, for instance, can modulate physicochemical properties, enhance biological selectivity, and improve pharmacokinetic profiles. thieme-connect.comthieme-connect.com
Future research directions could include:
Materials Science: Incorporating piperidine units into polymer backbones could lead to the development of new materials with tailored properties for use in electronics, coatings, or specialized diagnostics. nbinno.com The basicity of the piperidine nitrogen could be exploited for creating materials with specific pH-responsive or catalytic properties.
Organocatalysis: Piperidine and its derivatives can function as effective organocatalysts for a variety of chemical transformations. acs.orgresearchgate.net Research into new chiral piperidine-based catalysts could enable highly enantioselective syntheses of valuable chemical products. nih.gov The trans-3-hydroxy-4-methylpiperidine scaffold offers a rigid framework that can be functionalized to create catalysts with precisely controlled stereochemical environments.
Chemical Probes: Functionalized piperidines can be designed as chemical probes to study biological pathways. nbinno.com By attaching fluorescent tags or reactive groups, these molecules can be used to label specific proteins or enzymes, helping to elucidate their function within a cell.
The continued exploration of this compound and its derivatives promises to yield significant advancements across the chemical sciences. From the development of greener synthetic methods to the design of novel materials and catalysts, this versatile scaffold is poised to remain a subject of intensive and fruitful research.
Q & A
Q. What are the critical steps to ensure stereochemical purity during the synthesis of trans-3-Hydroxy-4-methylpiperidine hydrochloride?
- Methodological Answer : To achieve stereochemical purity, use chiral catalysts (e.g., enantioselective hydrogenation catalysts) and optimize reaction conditions (temperature, solvent polarity). Purification via recrystallization or chiral chromatography (e.g., using amylose-based columns) is essential. Confirm stereochemistry using X-ray crystallography or nuclear Overhauser effect (NOE) NMR experiments. Compare retention times with cis/trans isomer standards (if available) during HPLC analysis .
Q. Which analytical techniques are most effective for characterizing this compound, and how should they be implemented?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile:buffer (pH 3.0) in gradient mode. Monitor at 210–220 nm for piperidine derivatives. Calculate purity using peak area normalization .
- NMR : Assign signals for the trans-configuration by observing coupling constants (e.g., for axial-equatorial protons). Use -DEPT to confirm methyl and hydroxyl group positions.
- Mass Spectrometry : Employ ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H] at m/z 178.1) and fragmentation patterns .
Q. How should researchers handle safety and storage considerations for this compound?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard identification. Use PPE (gloves, goggles) to avoid dermal/ocular exposure. Store at -20°C in airtight, light-resistant containers to prevent degradation. For disposal, neutralize with dilute acetic acid and incinerate in compliance with local regulations .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data for this compound be resolved across different assay systems?
- Methodological Answer :
- Assay Validation : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
- Orthogonal Assays : Compare results from enzyme inhibition assays (e.g., kinase activity) with cell-based viability assays (MTT/WST-1).
- Dose-Response Analysis : Perform IC/EC curves in triplicate to assess reproducibility. Use statistical tools (e.g., ANOVA) to identify outliers .
Q. What experimental strategies evaluate the stability of this compound under varying physiological conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS.
- Thermal Stability : Expose to 40–60°C for 1–4 weeks. Use Arrhenius kinetics to predict shelf life.
- Oxidative Stress : Add HO (0.3–3%) and track oxidation byproducts (e.g., ketone derivatives) .
Q. How does stereochemistry (cis vs. trans) influence the compound’s interaction with biological targets?
- Methodological Answer :
- Comparative Studies : Synthesize cis and trans isomers (e.g., via epimerization) and compare binding affinities using surface plasmon resonance (SPR) or radioligand assays.
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to analyze hydrogen bonding and steric clashes in target pockets (e.g., opioid receptors). Validate with MD simulations (NAMD/GROMACS) .
Q. What role does this compound play as a building block in complex molecule synthesis?
- Methodological Answer :
- Functionalization : Introduce substituents via nucleophilic substitution (e.g., alkylation at the hydroxyl group) or coupling reactions (Suzuki-Miyaura for aryl groups).
- Scaffold Modification : Convert the piperidine ring to spirocyclic derivatives using ketone intermediates. Monitor regioselectivity with -NMR if fluorinated reagents are used .
Data Analysis & Contradiction Management
Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer :
Q. What computational tools are recommended to predict the pharmacokinetic profile of derivatives?
- Methodological Answer : Use QSAR models (e.g., SwissADME) to predict absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (AMES test alerts). Validate with in vitro hepatic microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
